(4-Fluoro-3-nitro-phenyl)-hydrazine
CAS No.: 289913-99-1
Cat. No.: VC3245011
Molecular Formula: C6H6FN3O2
Molecular Weight: 171.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289913-99-1 |
---|---|
Molecular Formula | C6H6FN3O2 |
Molecular Weight | 171.13 g/mol |
IUPAC Name | (4-fluoro-3-nitrophenyl)hydrazine |
Standard InChI | InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 |
Standard InChI Key | SAMNPXPIFSGMNP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NN)[N+](=O)[O-])F |
Canonical SMILES | C1=CC(=C(C=C1NN)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification Parameters
(4-Fluoro-3-nitrophenyl)hydrazine is registered with the Chemical Abstracts Service (CAS) under the number 289913-99-1 and is identified in PubChem with the compound identifier (CID) 43381052 . The molecule is also known by several synonyms including "(4-FLUORO-3-NITRO-PHENYL)-HYDRAZINE", "Hydrazine, (4-fluoro-3-nitrophenyl)-", and "4-Fluoro-3-nitrophenylhydrazine" . Its systematic IUPAC name, (4-fluoro-3-nitrophenyl)hydrazine, describes its molecular structure precisely, indicating a phenyl ring with fluoro and nitro substituents at positions 4 and 3 respectively, and a hydrazine group attached to the ring .
The identification parameters are summarized in Table 1, providing a comprehensive overview of the compound's identity markers.
Table 1: Chemical Identification Parameters for (4-Fluoro-3-nitrophenyl)hydrazine
Parameter | Value | Source |
---|---|---|
CAS Number | 289913-99-1 | |
PubChem CID | 43381052 | |
Molecular Formula | C₆H₆FN₃O₂ | |
Molecular Weight | 171.13 g/mol | |
IUPAC Name | (4-fluoro-3-nitrophenyl)hydrazine | |
InChI | InChI=1S/C6H6FN3O2/c7-5-2-1-4(9-8)3-6(5)10(11)12/h1-3,9H,8H2 | |
InChIKey | SAMNPXPIFSGMNP-UHFFFAOYSA-N | |
SMILES | C1=CC(=C(C=C1NN)N+[O-])F |
Structural Features and Molecular Composition
The structure of (4-Fluoro-3-nitrophenyl)hydrazine consists of a benzene ring featuring three key functional groups that define its chemical behavior: a fluorine atom at position 4, a nitro group at position 3, and a hydrazine moiety (-NH-NH₂) . This particular arrangement of electron-withdrawing groups (fluorine and nitro) combined with the nucleophilic hydrazine group creates a molecule with interesting electronic properties and potential reactivity patterns.
The creation date for this compound's entry in PubChem is documented as July 21, 2009, with the most recent modification occurring on April 5, 2025, indicating ongoing scientific interest in this chemical entity .
Physical and Chemical Properties
Physical Characteristics
Based on the available data from search results, (4-Fluoro-3-nitrophenyl)hydrazine possesses specific physical and chemical properties that derive from its molecular structure. While comprehensive experimental data on physical properties is limited in the provided search results, certain characteristics can be inferred from its structural composition.
Table 2: Physical and Chemical Properties of (4-Fluoro-3-nitrophenyl)hydrazine
Property | Value | Source |
---|---|---|
Physical State | Presumably solid at standard conditions | Inferred from structure |
Appearance | Not specified in available data | - |
Melting Point | Not specified in available data | - |
Boiling Point | Not specified in available data | - |
Solubility Profile | Not specified in available data | - |
Stability | May have sensitivity due to nitro group | Inferred from structure |
Electronic and Chemical Reactivity
These electronic properties likely influence the compound's potential applications in organic synthesis, where it could serve as a valuable building block for more complex molecular structures.
Synthesis Methodologies
Documented Synthetic Approaches
Compound | Activity | Target | MIC Value | Source |
---|---|---|---|---|
Derivative 3m (related to fluorinated nitroaromatics) | Antitubercular | M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 | 4 μg/mL |
Current Research Status and Future Directions
Promising Research Directions
Future research on (4-Fluoro-3-nitrophenyl)hydrazine might productively focus on:
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Development of efficient and regioselective synthetic routes with improved yields and purity.
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Exploration of its reactivity in various organic transformations, particularly in the synthesis of heterocyclic compounds with potential biological activity.
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Structure-activity relationship studies to evaluate how modifications to this structural scaffold affect biological properties, particularly in the context of antimicrobial or other pharmaceutical applications.
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Detailed physicochemical characterization to establish comprehensive property profiles that would facilitate its more effective utilization in research settings.
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